

28-Deoxonimbolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B237985

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An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Limonoid from *Azadirachta indica*

Introduction

28-Deoxonimbolide is a naturally occurring tetranortriterpenoid, specifically a limonoid, isolated from the seeds and leaves of the neem tree (*Azadirachta indica*)[1]. This class of compounds is of significant interest to the scientific community due to its diverse and potent biological activities. **28-Deoxonimbolide**, in particular, has demonstrated notable anticancer and anti-inflammatory properties, making it a valuable subject for research in drug discovery and development[2]. This technical guide provides a comprehensive overview of the current knowledge on **28-Deoxonimbolide**, focusing on its chemical structure, physicochemical properties, biological activities, and the experimental protocols utilized in its study.

Chemical Structure and Properties

28-Deoxonimbolide is an organic heteropentacyclic compound, classified as a cyclic terpene ketone, an enone, a member of furans, and a methyl ester[3]. Its complex structure is fundamental to its biological activity.

Structural Identifiers

Identifier	Value
IUPAC Name	methyl 2- [(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.0 ^{2,9} .0 ^{4,8} .0 ^{15,18}]octadeca-7,13-dien-10-yl]acetate[3]
SMILES	<chem>CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--C)C)CC(=O)OC)C[3]</chem>
InChI	InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1[3]
InChIKey	CWGBIWRWBCYASK-LMHNVORZSA-N[3]

Physicochemical Properties

Quantitative experimental data for many of the physical properties of **28-Deoxonimbolide**, such as melting point and solubility, are not readily available in the public domain. The information presented below is largely based on computational predictions.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₂ O ₆	PubChem[3]
Molecular Weight	452.5 g/mol	PubChem[3]
Appearance	Powder	Pharmaffiliates[4]
XLogP3-AA (Predicted)	2.4	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	3	PubChem

Spectroscopic Data

The primary literature from Kigodi et al. (1989) is cited as containing the first unambiguous ¹H and ¹³C-NMR assignments for **28-Deoxonimbolide**; however, the specific spectral data is not available in the currently accessible literature.[5]

Biological Activity and Mechanism of Action

28-Deoxonimbolide exhibits significant biological activity, primarily as an anticancer agent. Research suggests that its mechanism of action involves the modulation of key signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

28-Deoxonimbolide has been shown to be cytotoxic towards various human tumor cell lines. [2] While specific IC₅₀ values for **28-Deoxonimbolide** are not widely reported, its activity is often discussed in the context of the more extensively studied related limonoid, nimbolide. Studies on nimbolide have shown potent growth inhibition in a variety of cancer cells. It is plausible that **28-Deoxonimbolide** shares similar mechanisms of action.

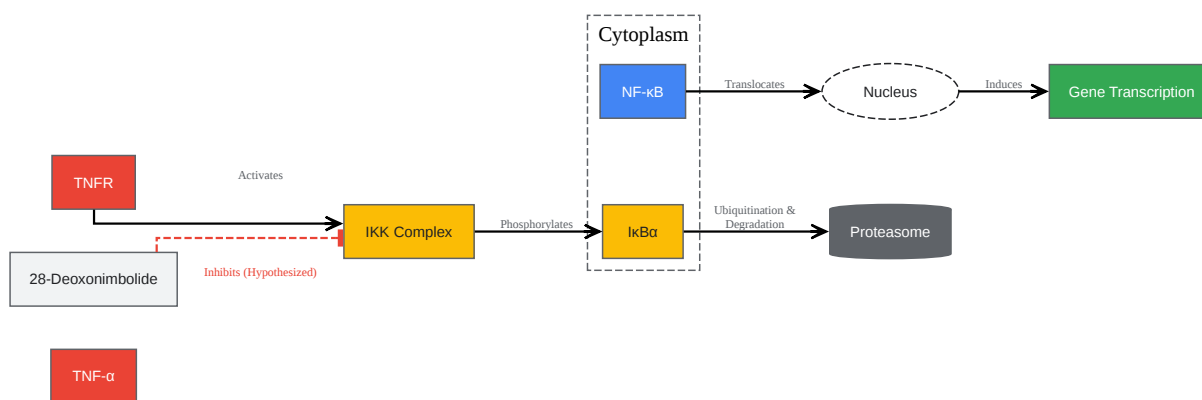
The proposed anticancer mechanisms include:

- Induction of Apoptosis: **28-Deoxonimbolide** is reported to induce apoptotic cell death in HL60 cells through both the mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways.[2]
- Inhibition of NF- κ B Signaling: It is suggested that **28-Deoxonimbolide** may inhibit the NF- κ B signaling pathway, which plays a crucial role in cellular responses to stress and is often dysregulated in cancer.[1]

Signaling Pathways

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The inhibition of this pathway is a key therapeutic strategy. While the direct targets of **28-Deoxonimbolide** in this pathway are yet to be fully elucidated, the diagram below illustrates the canonical NF- κ B signaling cascade, which is a likely target.

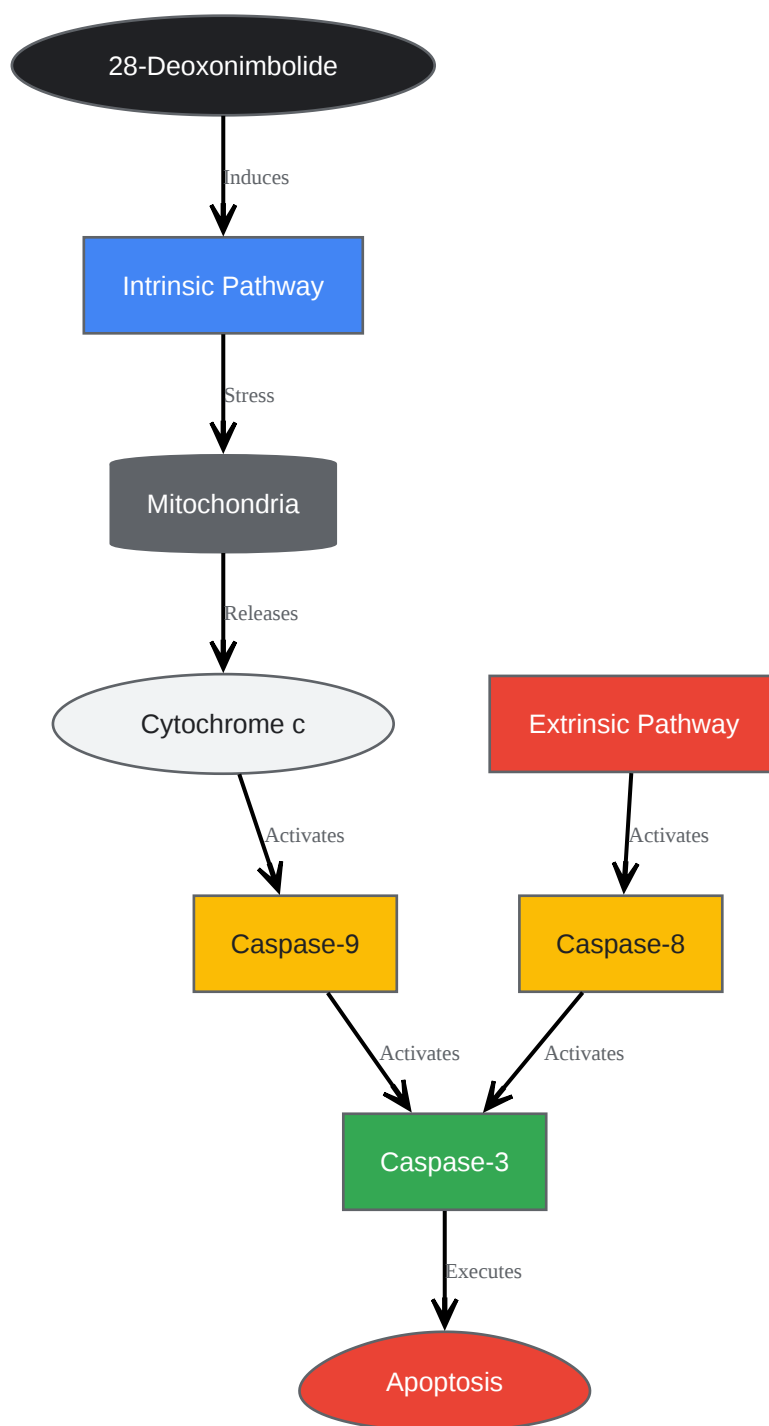


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Caption: Hypothesized inhibition of the canonical NF- κ B pathway by **28-Deoxonimbolide**.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. The induction of apoptosis is a hallmark of many effective anticancer agents. **28-Deoxonimbolide** is thought to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.



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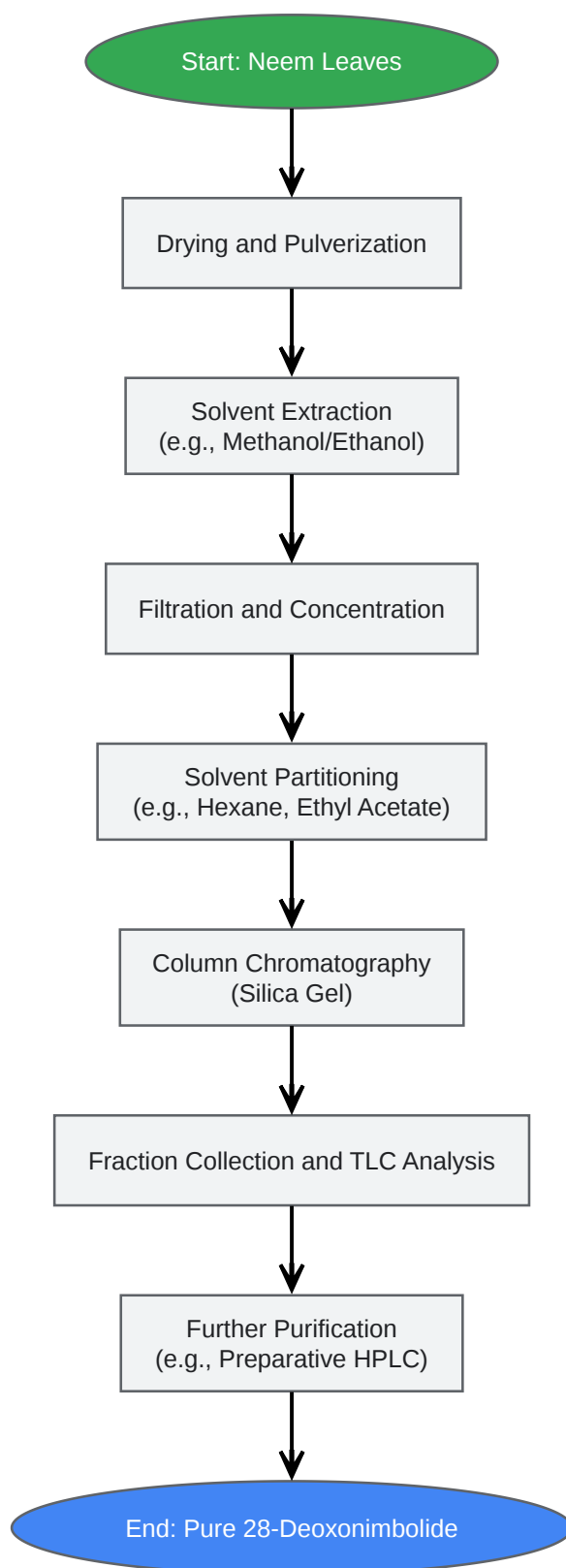
Caption: Dual induction of apoptosis by **28-Deoxonimbolide** via extrinsic and intrinsic pathways.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and biological evaluation of **28-Deoxonimbolide**, based on established methodologies for related compounds.

Isolation and Purification of **28-Deoxonimbolide** from *Azadirachta indica*

An optimized procedure for the isolation of **28-Deoxonimbolide** from neem leaves has been reported, though specific details may vary. The following is a generalized workflow.



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Caption: General workflow for the isolation and purification of **28-Deoxonimbolide**.

Methodology:

- **Plant Material Preparation:** Fresh leaves of *Azadirachta indica* are collected, washed, shade-dried, and then ground into a fine powder.
- **Extraction:** The powdered material is subjected to solvent extraction, typically using methanol or ethanol, either through maceration or a more advanced technique like microwave-assisted extraction for improved efficiency.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing **28-Deoxonimbolide** (typically the ethyl acetate fraction) is collected.
- **Chromatographic Purification:** The active fraction is further purified using column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Final Purification:** Fractions showing the presence of the desired compound are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure **28-Deoxonimbolide**.
- **Structure Elucidation:** The structure of the purified compound is confirmed using spectroscopic techniques such as NMR (^1H and ^{13}C), Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5×10^3 to 1×10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of **28-Deoxonimbolide** (typically in a range from nM to μM). A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

28-Deoxonimbolide is a promising natural product with significant potential for development as an anticancer agent. Its proposed mechanisms of action, involving the induction of apoptosis and inhibition of pro-survival signaling pathways like NF-κB, align with current strategies in cancer therapy. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

- **Comprehensive Biological Evaluation:** Determining the IC₅₀ values of **28-Deoxonimbolide** against a wide panel of cancer cell lines and in vivo studies to assess its efficacy and safety in preclinical models.

- Mechanism of Action Studies: Elucidating the precise molecular targets of **28-Deoxonimbolide** within the NF-κB and apoptosis pathways.
- Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
- Synthesis and Analogue Development: Developing efficient synthetic routes to **28-Deoxonimbolide** and creating analogues to improve its potency, selectivity, and pharmacokinetic properties.

The continued investigation of **28-Deoxonimbolide** and other limonoids from *Azadirachta indica* holds great promise for the discovery of novel and effective therapeutic agents.

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- To cite this document: BenchChem. [28-Deoxonimbolide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b237985#28-deoxonimbolide-chemical-structure-and-properties]

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